2,3,4,5-Tetrafluorobenzal chloride

Description

Chemical Identity and Properties

2,3,4,5-Tetrafluorobenzoyl chloride (CAS 94695-48-4) is a fluorinated aromatic acyl chloride with the molecular formula C₇HClF₄O and a molecular weight of 212.53 g/mol . It is characterized by a benzene ring substituted with four fluorine atoms at the 2, 3, 4, and 5 positions and a reactive carbonyl chloride (-COCl) group. Key physical properties include:

Applications The compound is primarily used as a pharmaceutical intermediate, notably in synthesizing levofloxacin, a fluoroquinolone antibiotic . Its high electronegativity due to fluorine substitution enhances metabolic stability and bioavailability in drug molecules . Additionally, it serves as a biochemical reagent in life science research .

Safety and Handling

Classified as a corrosive liquid (UN 3265), it requires stringent handling protocols, including corrosion-resistant storage and personal protective equipment .

Properties

IUPAC Name |

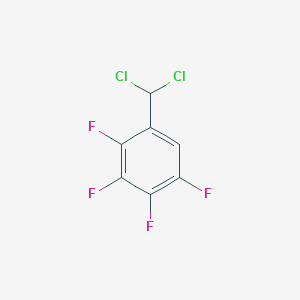

1-(dichloromethyl)-2,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-7(9)2-1-3(10)5(12)6(13)4(2)11/h1,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVYEWHKAXCTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238391 | |

| Record name | Benzene, 1-(dichloromethyl)-2,3,4,5-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858242-68-8 | |

| Record name | Benzene, 1-(dichloromethyl)-2,3,4,5-tetrafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(dichloromethyl)-2,3,4,5-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Process Overview

The patented method begins with 3,4,5,6-tetrafluorophthalic acid (I), which undergoes decarboxylation in aromatic hydrocarbons (e.g., toluene, xylene) catalyzed by organic tertiary amines (e.g., tri-n-butylamine) at 120–160°C. This step eliminates two carboxyl groups, forming 2,3,4,5-tetrafluorobenzoic acid (II). The subsequent acyl chloride reaction uses sulfuryl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in the presence of organic amide catalysts (e.g., dimethylformamide, DMF), yielding 2,3,4,5-tetrafluorobenzoyl chloride (III).

Optimized Reaction Conditions

Key parameters include:

-

Solvent selection : Aromatic hydrocarbons like trimethylbenzene enhance decarboxylation efficiency due to their high boiling points (150–160°C) and stability under reflux.

-

Catalyst loading : A molar ratio of 0.01–0.1:1 (tertiary amine to phthalic acid) minimizes side reactions while maximizing decarboxylation rates.

-

Recycling : Filtrates from decarboxylation are reused in subsequent batches, reducing solvent waste by 70–80%.

Table 1: Industrial-Scale Decarboxylation Performance (Patent Data)

| Scale (kg) | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 800 | Trimethylbenzene | Tri-n-propylamine | 150 | 16 | 84.1 | 99.6 |

| 800 | Xylene | Tri-isopropylamine | 140 | 18 | 88.3 | 99.5 |

Advantages and Limitations

This method achieves >99% purity with minimal byproducts, making it suitable for pharmaceutical applications. However, the requirement for high temperatures (120–160°C) and specialized equipment increases operational costs.

Direct Chlorination Using Triphosgene

Reaction Design and Selectivity

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to traditional chlorinating agents like thionyl chloride (SOCl₂). The reaction with 2,3,4,5-tetrafluorobenzoic acid in dichloromethane or chlorobenzene proceeds via nucleophilic acyl substitution, forming the target compound at 40–80°C.

Catalytic Efficiency and Environmental Impact

Table 2: Triphosgene vs. Traditional Chlorinating Agents

| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|---|

| Triphosgene | 60 | 5 | 95.2 | 99.3 | CO₂, HCl |

| SOCl₂ | 80 | 12 | 89.7 | 98.1 | SO₂, HCl |

| PCl₅ | 100 | 24 | 82.4 | 97.5 | POCl₃, HCl |

Industrial Scalability

Pilot-scale trials demonstrate that triphosgene-based synthesis achieves 95% yield with 99.3% purity, meeting pharmaceutical-grade standards. However, triphosgene’s toxicity necessitates stringent safety protocols, limiting its adoption in smaller facilities.

Comparative Analysis of Key Methods

Efficiency Metrics

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorobenzal chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, or thioesters, respectively.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.

Common Reagents and Conditions

Amines: React to form amides.

Alcohols: React to form esters.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Scientific Research Applications

Scientific Research Applications

2,3,4,5-Tetrafluorobenzal chloride has been employed in various scientific research applications:

- Pharmaceutical Intermediates : It serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics such as Ofloxacin and Sparfloxacin. These antibiotics are widely used due to their broad-spectrum activity against bacterial infections .

- Hydrogel Development : Recent studies have explored its use in developing hydrogels for drug delivery systems. For instance, tetrafluoroaryl azides have been used to create hydrogels that can encapsulate drugs like doxorubicin and release them in a controlled manner upon exposure to specific triggers (e.g., bioorthogonal reagents)【2】.

- Chemical Biology : The compound's unique properties allow it to act as a capping group in peptide synthesis. Its incorporation into peptides enhances stability and biocompatibility while providing sites for further functionalization【2】.

Case Study 1: Synthesis of Fluoroquinolone Antibiotics

In a study focusing on the synthesis of fluoroquinolone antibiotics, researchers utilized this compound as a key intermediate. The study demonstrated that using this compound significantly improved the yield and purity of the final antibiotic products compared to traditional methods that did not employ fluorinated intermediates【1】.

Case Study 2: Hydrogel Drug Delivery Systems

A recent investigation into hydrogel systems highlighted the advantages of incorporating tetrafluoroaryl azides derived from this compound. The hydrogels exhibited enhanced mechanical properties and responsiveness to external stimuli. This work suggests potential applications in targeted drug delivery and tissue engineering【2】.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorobenzal chloride involves its reactivity with nucleophiles. The compound’s fluorinated structure imparts unique properties, such as increased lipophilicity and stability against metabolic degradation. These properties make it an effective intermediate in the synthesis of various compounds, allowing it to modify molecular targets and pathways in specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique reactivity and applications of 2,3,4,5-tetrafluorobenzoyl chloride are best contextualized by comparing it with structurally related compounds. Below is a detailed analysis:

Table 1: Key Properties of 2,3,4,5-Tetrafluorobenzoyl Chloride and Analogues

Key Comparisons

Reactivity and Stability

- Fluorine vs. Chlorine Substitution : The electron-withdrawing fluorine atoms in 2,3,4,5-tetrafluorobenzoyl chloride enhance its electrophilicity compared to the chlorinated analogue (2,3,4,5-tetrachlorobenzoyl chloride). This makes it more reactive in nucleophilic acyl substitution reactions, critical for pharmaceutical synthesis .

- Acid Derivatives : The benzoic acid precursor (2,3,4,5-tetrafluorobenzoic acid) is less reactive but safer to handle, requiring chlorination (e.g., with thionyl chloride) to generate the acyl chloride .

Market and Industrial Use 2,3,4,5-Tetrafluorobenzoyl chloride dominates the fluoroquinolone antibiotic market, driven by its role in levofloxacin production . In contrast, tetrachlorobenzoyl chloride finds use in agrochemicals and polymers, where cost-effectiveness outweighs fluorine’s benefits . The global market for 2,3,4,5-tetrafluorobenzoyl chloride is projected to grow at a CAGR of 4.2% (2024–2030), reflecting sustained demand in pharmaceuticals .

Safety and Environmental Impact Fluorinated compounds like 2,3,4,5-tetrafluorobenzoyl chloride exhibit higher environmental persistence compared to chlorinated or non-halogenated analogues, necessitating specialized disposal methods . The nitro-substituted derivative (2,3,4,5-tetrafluoro-6-nitrobenzoic acid) poses explosion risks, limiting its industrial use .

Q & A

Q. What are the common methods for synthesizing 2,3,4,5-Tetrafluorobenzoyl chloride in laboratory settings?

The compound is typically synthesized via chlorination of the corresponding benzoic acid using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Reaction conditions involve refluxing at 70–80°C for 4–6 hours, followed by distillation under reduced pressure to isolate the product . Alternative methods include using triphosgene with catalysts like divinylbenzene-vinylbenzyl chloride copolymer in chlorobenzene at 30°C .

Q. How can researchers characterize the purity and structural integrity of 2,3,4,5-Tetrafluorobenzoyl chloride?

Key characterization techniques include:

- ¹⁹F/¹H NMR : To confirm fluorine substitution patterns and aromatic proton environments.

- IR spectroscopy : A strong C=O stretch near 1770–1800 cm⁻¹ confirms the acyl chloride functional group.

- GC-MS : To assess purity and detect volatile impurities. The molecular formula (C₇HClF₄O; MW 212.5) and CAS number (94695-48-4) should align with reference standards .

Q. What safety protocols are critical when handling 2,3,4,5-Tetrafluorobenzoyl chloride in experimental settings?

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Storage : Keep in sealed, corrosion-resistant containers at 2–8°C .

- Emergency measures : Neutralize spills with sodium bicarbonate and rinse with water .

Q. What are the key solubility and reactivity properties of 2,3,4,5-Tetrafluorobenzoyl chloride relevant to its use in organic synthesis?

- Solubility : Miscible with chlorobenzene, dimethylacetamide (DMAc), and dichloromethane .

- Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electrophilic acyl chloride group. Fluorine substituents enhance electron-withdrawing effects, increasing reactivity in electrophilic substitution .

Q. How is 2,3,4,5-Tetrafluorobenzoyl chloride utilized as an intermediate in pharmaceutical synthesis?

It serves as a key precursor in synthesizing fluoroquinolone antibiotics like Ofloxacin. The acyl chloride reacts with ethyl 3-(cyclopropylamino)acrylate to form intermediates for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2,3,4,5-Tetrafluorobenzoyl chloride from precursor acids?

- Catalyst screening : Test alternatives to DMF, such as pyridine or imidazole derivatives, to reduce side reactions.

- Solvent selection : Polar aprotic solvents like DMAc improve reaction homogeneity.

- Temperature control : Lower reaction temperatures (e.g., 50°C) with extended stirring (12–24 hours) minimize decomposition .

Q. What are the stability considerations for 2,3,4,5-Tetrafluorobenzoyl chloride under varying storage temperatures and prolonged exposure to moisture?

Q. How does the fluorine substitution pattern influence the reactivity of 2,3,4,5-Tetrafluorobenzoyl chloride in nucleophilic acyl substitution reactions?

The tetrafluorinated aromatic ring creates strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon. This accelerates reactions with nucleophiles but may reduce regioselectivity in multi-step syntheses .

Q. What advanced analytical techniques are required to resolve structural ambiguities or impurity profiles in 2,3,4,5-Tetrafluorobenzoyl chloride samples?

Q. What are the environmental and regulatory implications of using 2,3,4,5-Tetrafluorobenzoyl chloride in large-scale research applications?

The compound is listed in China’s Inventory of Existing Chemical Substances (IECSC), requiring compliance with disposal protocols for corrosive waste. Hydrolysis products (e.g., tetrafluorobenzoic acid) must be neutralized before disposal to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.